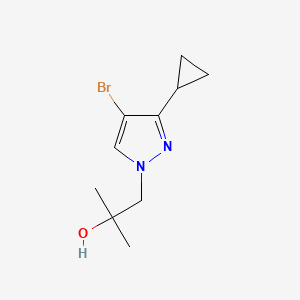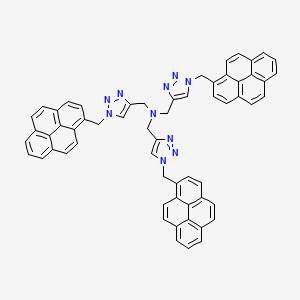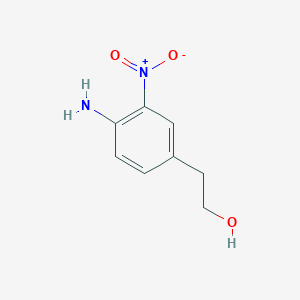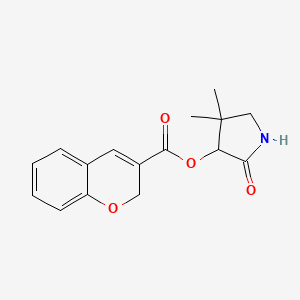
1-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a chemical compound that features a bromine atom, a cyclopropyl group, and a pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol typically involves multiple steps. One common synthetic route includes the bromination of a cyclopropyl-substituted pyrazole, followed by the introduction of a methylpropan-2-ol group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis efficiently.
Analyse Chemischer Reaktionen
1-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the compound.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.
Medicine: Research into potential therapeutic applications of this compound includes its use in drug discovery and development, targeting specific molecular pathways.
Industry: The compound may be utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and pyrazole ring play crucial roles in its binding affinity and activity. The compound may modulate enzyme activity, receptor binding, or other cellular processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol can be compared with other similar compounds, such as:
1-(4-Chloro-3-cyclopropyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol: This compound has a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-(4-Bromo-3-phenyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol: The presence of a phenyl group instead of a cyclopropyl group can influence the compound’s properties and applications.
1-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)-2-ethylpropan-2-ol:
These comparisons highlight the uniqueness of this compound and its specific applications in various fields.
Eigenschaften
Molekularformel |
C10H15BrN2O |
|---|---|
Molekulargewicht |
259.14 g/mol |
IUPAC-Name |
1-(4-bromo-3-cyclopropylpyrazol-1-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H15BrN2O/c1-10(2,14)6-13-5-8(11)9(12-13)7-3-4-7/h5,7,14H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
JLSWUCYAPQZIFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN1C=C(C(=N1)C2CC2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12936301.png)

![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride](/img/structure/B12936310.png)
![7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12936318.png)
![N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide](/img/structure/B12936322.png)
![S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate](/img/structure/B12936332.png)

![N-{2-[(Butylcarbamoyl)amino]pyrimidin-4-yl}acetamide](/img/structure/B12936357.png)

![[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12,19-dihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-16-yl] benzoate](/img/structure/B12936369.png)
